![molecular formula C15H22INS B12555015 1-[1-(4-Iodothiophen-2-yl)cyclohexyl]piperidine CAS No. 142275-26-1](/img/structure/B12555015.png)
1-[1-(4-Iodothiophen-2-yl)cyclohexyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-Iodothiophen-2-yl)cyclohexyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives It consists of a cyclohexane ring substituted with a piperidine ring and a 4-iodothiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Iodothiophen-2-yl)cyclohexyl]piperidine typically involves the following steps:
Formation of the Cyclohexylpiperidine Core: The initial step involves the formation of the cyclohexylpiperidine core through a cyclization reaction. This can be achieved by reacting cyclohexanone with piperidine in the presence of a suitable catalyst.
Introduction of the 4-Iodothiophen-2-yl Group: The next step involves the introduction of the 4-iodothiophen-2-yl group. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 4-iodothiophene and the cyclohexylpiperidine core as starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Iodothiophen-2-yl)cyclohexyl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The iodine atom in the 4-iodothiophen-2-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the compound.
Scientific Research Applications
1-[1-(4-Iodothiophen-2-yl)cyclohexyl]piperidine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity can be explored in various assays to identify its effects on biological systems.
Medicine: Research into the compound’s pharmacological properties may reveal potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[1-(4-Iodothiophen-2-yl)cyclohexyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-[1-(1-Benzothiophen-2-yl)cyclohexyl]piperidine: This compound has a similar structure but with a benzothiophene group instead of a thiophene group.
Tenocyclidine: A compound with a similar cyclohexylpiperidine core but different substituents.
Uniqueness
1-[1-(4-Iodothiophen-2-yl)cyclohexyl]piperidine is unique due to the presence of the 4-iodothiophen-2-yl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
142275-26-1 |
|---|---|
Molecular Formula |
C15H22INS |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
1-[1-(4-iodothiophen-2-yl)cyclohexyl]piperidine |
InChI |
InChI=1S/C15H22INS/c16-13-11-14(18-12-13)15(7-3-1-4-8-15)17-9-5-2-6-10-17/h11-12H,1-10H2 |
InChI Key |
MAWYLAMHHQHHJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CS2)I)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


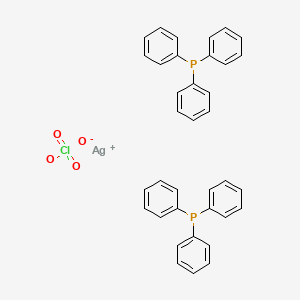
![Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B12554946.png)
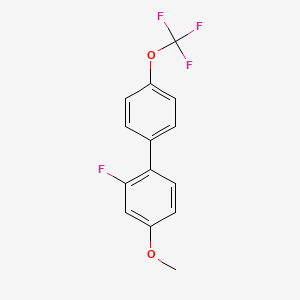
![1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B12554955.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-8-(phenylmethyl)-](/img/structure/B12554957.png)
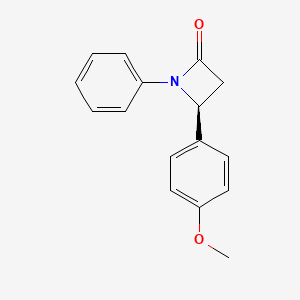
![Bis[5-(methylsulfanyl)thiophen-2-yl]methanone](/img/structure/B12554967.png)
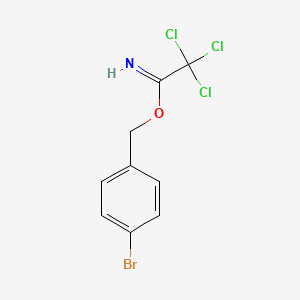

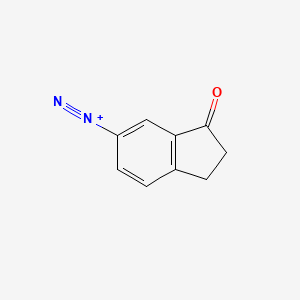
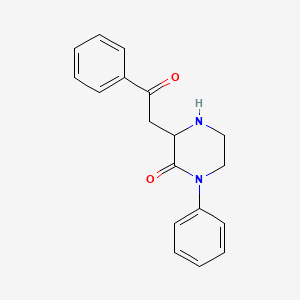
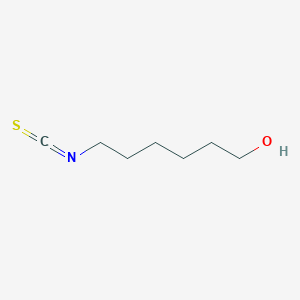
![Benzoic acid, [(heptadecafluorononenyl)oxy]-](/img/structure/B12555002.png)
![4-Methyl-6-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridin-2(1H)-one](/img/structure/B12555006.png)
